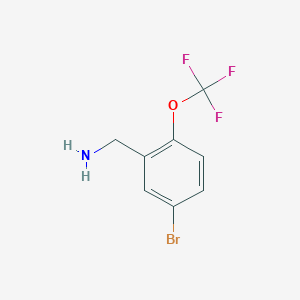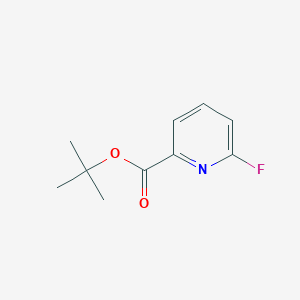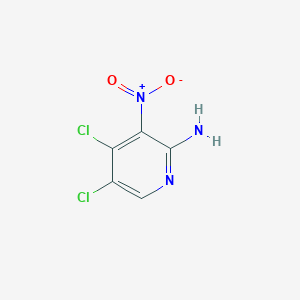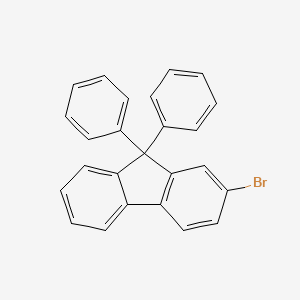
2-Bromo-9,9-difenil-9H-fluoreno
Descripción general
Descripción
2-Bromo-9,9-diphenylfluorene is an organic compound with the molecular formula C25H17Br and a molecular weight of 397.31 g/mol . It appears as an off-white solid and belongs to the fluorene group of compounds . This compound is notable for its high fluorescence and electron delocalization properties, making it a valuable intermediate in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
2-Bromo-9,9-diphenylfluorene has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2-Bromo-9,9-diphenyl-9H-fluorene is primarily used as an intermediate in the synthesis of optoelectronic materials . It is also used in the production of 9,9-diphenylfluorene-capped oligothiophenes, which are active materials for field-effect transistors and light-emitting diodes .
Mode of Action
The compound exhibits high fluorescence and electron delocalization . This property makes it a suitable candidate for use in non-linear optical (NLO) materials . The interaction of 2-Bromo-9,9-diphenyl-9H-fluorene with its targets primarily involves the transfer of electrons, which is a key process in optoelectronic devices.
Result of Action
The primary result of the action of 2-Bromo-9,9-diphenyl-9H-fluorene is the generation of fluorescence and the facilitation of electron delocalization . These properties make it valuable in the creation of optoelectronic devices.
Análisis Bioquímico
Biochemical Properties
2-Bromo-9,9-diphenyl-9H-fluorene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins involved in electron transfer processes. The compound’s π-electron conjugation facilitates these interactions, enhancing its role in biochemical pathways . Additionally, 2-Bromo-9,9-diphenyl-9H-fluorene can act as a non-linear optical material, further contributing to its biochemical significance .
Cellular Effects
The effects of 2-Bromo-9,9-diphenyl-9H-fluorene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular homeostasis . Furthermore, 2-Bromo-9,9-diphenyl-9H-fluorene has been found to impact cell signaling pathways, leading to changes in cellular responses and functions .
Molecular Mechanism
At the molecular level, 2-Bromo-9,9-diphenyl-9H-fluorene exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. The compound’s ability to inhibit or activate enzymes plays a crucial role in its biochemical actions . Additionally, 2-Bromo-9,9-diphenyl-9H-fluorene can induce changes in gene expression, further modulating cellular processes . These molecular interactions highlight the compound’s versatility and importance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-9,9-diphenyl-9H-fluorene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromo-9,9-diphenyl-9H-fluorene remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors can lead to its degradation, affecting its efficacy in biochemical reactions . Understanding these temporal effects is essential for optimizing its use in research and industrial applications.
Dosage Effects in Animal Models
The effects of 2-Bromo-9,9-diphenyl-9H-fluorene vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular processes and metabolic pathways . Higher doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects have been observed, indicating specific dosage ranges where the compound’s impact is most pronounced .
Metabolic Pathways
2-Bromo-9,9-diphenyl-9H-fluorene is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical actions. The compound’s role in electron transfer processes is particularly noteworthy, as it influences metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-Bromo-9,9-diphenyl-9H-fluorene within cells and tissues are vital for its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target cells . These interactions influence the compound’s efficacy and function, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
2-Bromo-9,9-diphenyl-9H-fluorene exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its biochemical actions, as it determines the compound’s interactions with biomolecules and its overall efficacy.
Métodos De Preparación
The synthesis of 2-Bromo-9,9-diphenylfluorene typically involves the reaction of 2-bromofluorene with iodomethane . One common method includes dissolving 2-bromo-9-phenyl-9H-fluoren-9-ol in benzene, followed by the addition of concentrated sulfuric acid. The mixture is stirred at 80°C for several hours, then neutralized with sodium hydroxide, and extracted with ethyl acetate . The organic layer is dried, and the residue is purified by silica gel column chromatography .
Análisis De Reacciones Químicas
2-Bromo-9,9-diphenylfluorene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms are less commonly reported.
Common Reagents and Conditions: Typical reagents include sulfuric acid, sodium hydroxide, and ethyl acetate.
Comparación Con Compuestos Similares
2-Bromo-9,9-diphenylfluorene can be compared with other fluorene derivatives, such as:
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Similar in structure but with two bromine atoms, enhancing its reactivity in substitution reactions.
9,9-Dimethyl-2-bromofluorene: Another fluorene derivative with different substituents, affecting its electronic properties and applications.
9,9-Diphenylfluorene-capped oligothiophenes: These compounds are used in similar applications but have different electronic properties due to the presence of thiophene units.
Propiedades
IUPAC Name |
2-bromo-9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNWOBGPRKOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676779 | |
| Record name | 2-Bromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474918-32-6 | |
| Record name | 2-Bromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B1373012.png)
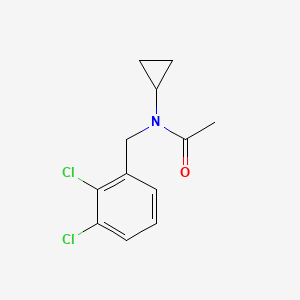

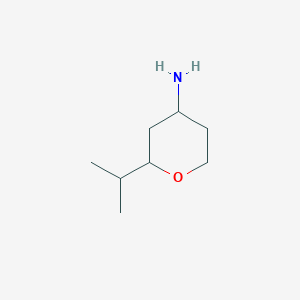
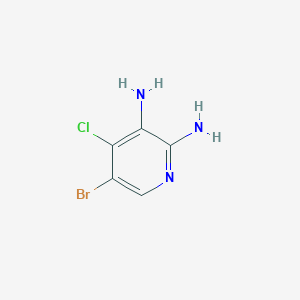
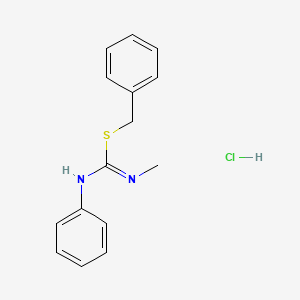
![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)
